molecular formula C5HBrF2IN B12521807 2,6-Difluoro-3-bromo-5-iodopyridine CAS No. 685517-85-5

2,6-Difluoro-3-bromo-5-iodopyridine

Katalognummer: B12521807
CAS-Nummer: 685517-85-5
Molekulargewicht: 319.87 g/mol
InChI-Schlüssel: QOBGIWPDVRCSOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Difluoro-3-bromo-5-iodopyridine is a heterocyclic aromatic compound that contains fluorine, bromine, and iodine substituents on a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-bromo-5-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine, where fluorine, bromine, and iodine are introduced sequentially under controlled conditions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide, while bromination and iodination can be carried out using bromine and iodine reagents, respectively .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between organoboron compounds and halides. This method is advantageous due to its mild reaction conditions and high yields .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Difluoro-3-bromo-5-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated pyridine derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2,6-Difluoro-3-bromo-5-iodopyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-Difluoro-3-bromo-5-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and allows it to participate in various chemical transformations. The compound can form covalent bonds with target molecules, leading to changes in their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Difluoro-3-iodopyridine
  • 2,6-Difluoro-3-bromopyridine
  • 3-Bromo-5-iodopyridine

Uniqueness

2,6-Difluoro-3-bromo-5-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and versatility in chemical synthesis .

Eigenschaften

CAS-Nummer

685517-85-5

Molekularformel

C5HBrF2IN

Molekulargewicht

319.87 g/mol

IUPAC-Name

3-bromo-2,6-difluoro-5-iodopyridine

InChI

InChI=1S/C5HBrF2IN/c6-2-1-3(9)5(8)10-4(2)7/h1H

InChI-Schlüssel

QOBGIWPDVRCSOM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NC(=C1I)F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.